JH-Lph-33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

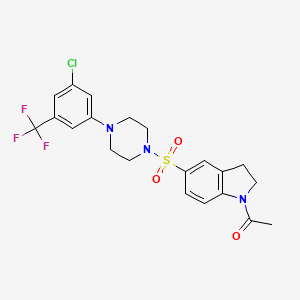

Molecular Formula |

C21H21ClF3N3O3S |

|---|---|

Molecular Weight |

487.9 g/mol |

IUPAC Name |

1-[5-[4-[3-chloro-5-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |

InChI |

InChI=1S/C21H21ClF3N3O3S/c1-14(29)28-5-4-15-10-19(2-3-20(15)28)32(30,31)27-8-6-26(7-9-27)18-12-16(21(23,24)25)11-17(22)13-18/h2-3,10-13H,4-9H2,1H3 |

InChI Key |

PDEIRNVIXFZSSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC(=C4)C(F)(F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of JH-Lph-33: A Technical Guide

This in-depth technical guide serves to elucidate the core mechanism of action of JH-Lph-33, a novel antibiotic candidate. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its biochemical interactions, antimicrobial activity, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound is a potent, synthetic organic compound belonging to the sulfonyl piperazine class of molecules.[1][2] Its primary mechanism of action is the targeted inhibition of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a crucial enzyme in the biosynthetic pathway of lipid A.[1][2] Lipid A is an essential component of the outer membrane of most Gram-negative bacteria, and its synthesis is vital for their survival.[3][4]

The LpxH enzyme is an attractive target for novel antibiotics as it is conserved across a wide range of Gram-negative bacteria but is absent in humans, suggesting a lower likelihood of host toxicity.[2] this compound functions by competitively binding to LpxH, specifically occupying the hydrophobic substrate chamber that accommodates the 2-N-acyl chain of the natural substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).[3] This occupation physically blocks the substrate from entering the active site, thereby halting the lipid A synthesis cascade. The inhibition of LpxH not only disrupts the formation of the outer membrane but also leads to the accumulation of toxic lipid A intermediates within the bacterial inner membrane, contributing to its potent antibiotic effect.[3]

The Raetz Pathway of Lipid A Biosynthesis and Inhibition by this compound

The synthesis of lipid A, known as the Raetz pathway, is a multi-step enzymatic process. This compound specifically targets the fourth step of this pathway, which is catalyzed by LpxH. The diagram below illustrates the Raetz pathway and the point of inhibition by this compound.

Developmental Workflow of this compound

This compound was developed as an optimized analog of a parent compound, AZ1. Through structural and dynamic analysis of the interaction between AZ1 and LpxH, researchers were able to rationally design this compound with significantly improved potency.[3] This development process highlights a successful application of structure-based drug design. Further modifications based on the this compound scaffold have led to the creation of even more potent inhibitors that chelate the di-manganese cluster in the active site of LpxH.[3]

Quantitative Data

The potency and efficacy of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound and its parent compound, AZ1.

Table 1: In Vitro Inhibitory Activity against LpxH

| Compound | Target Organism | IC50 (µM) |

| This compound | K. pneumoniae | 0.026 |

| This compound | E. coli | 0.046 |

Data sourced from MedChemExpress.[1]

Table 2: Antibiotic Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Target Organism | MIC (µg/mL) |

| This compound | K. pneumoniae 10031 | 1.6 |

| This compound | E. coli | >64 |

| AZ1 (parent compound) | K. pneumoniae 10031 | >64 |

Data sourced from MedChemExpress and JACS Au.[1][5]

Experimental Protocols

The characterization of this compound involved several key experimental procedures. Below are detailed methodologies for the primary assays used to determine its mechanism of action and potency. These represent standard protocols and may have been adapted for the specific studies cited.

LpxH Enzymatic Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against LpxH.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against LpxH.

Materials:

-

Purified LpxH enzyme from E. coli or K. pneumoniae

-

Substrate: UDP-2,3-diacylglucosamine (UDP-DAGn)

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0)

-

0.5 mg/mL Bovine Serum Albumin (BSA)

-

0.02% Triton X-100

-

1 mM MnCl2

-

1 mM Dithiothreitol (DTT)

-

This compound stock solution in DMSO

-

96-well plates

-

Incubator at 37°C

-

Detection system (e.g., for a coupled-enzyme assay or radiometric assay)

Procedure:

-

Preparation of Reagents: Prepare the assay buffer and all other reagents. Dilute the this compound stock solution to various concentrations in the assay buffer containing 10% DMSO.

-

Reaction Setup: In a 96-well plate, prepare two sets of reaction mixtures.

-

Substrate Mixture: Contains assay buffer and 100 µM UDP-DAGn.

-

Enzyme Mixture: Contains assay buffer, LpxH enzyme (e.g., 10 ng/mL for K. pneumoniae LpxH), and the desired concentration of this compound.

-

-

Pre-incubation: Pre-incubate both mixtures separately at 37°C for 10 minutes.

-

Initiation of Reaction: To start the reaction, add an equal volume of the enzyme mixture to the substrate mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Termination and Detection: Stop the reaction and measure the amount of product formed. The detection method can vary, for example:

-

LpxE-coupled assay: The product of the LpxH reaction is further processed by LpxE, and the final product is detected.

-

Radiometric assay: Using radiolabeled UDP-DAGn, the radioactive product is separated and quantified.

-

-

Data Analysis: Calculate the initial velocity (v) of the reaction at different inhibitor concentrations. The IC50 value is determined by fitting the dose-response curve of v/v₀ = 1 / (1 + [I]/IC50), where v₀ is the velocity without inhibitor and [I] is the inhibitor concentration.[2]

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of this compound against Gram-negative bacteria.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

Bacterial strains (e.g., E. coli, K. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution in DMSO

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for measuring OD600)

-

Incubator at 37°C

Procedure:

-

Bacterial Inoculum Preparation:

-

From an overnight culture plate, pick a few colonies and inoculate into CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of 0.4-0.6).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Compound Dilution:

-

In a 96-well plate, perform a serial two-fold dilution of this compound in CAMHB to obtain a range of concentrations. The final volume in each well should be 50 µL. Ensure that the DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the diluted compound, bringing the final volume to 100 µL.

-

Include a positive control (bacteria in CAMHB with DMSO, no compound) and a negative control (CAMHB only).

-

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

-

X-ray Crystallography of LpxH-Inhibitor Complex

This protocol provides a general workflow for determining the three-dimensional structure of LpxH in complex with an inhibitor like this compound.

Objective: To elucidate the binding mode of this compound to the LpxH enzyme at an atomic level.

Workflow:

-

Protein Expression and Purification:

-

Overexpress the target LpxH protein (e.g., from K. pneumoniae) in a suitable expression system (e.g., E. coli).

-

Purify the protein to homogeneity using chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

-

Crystallization:

-

Concentrate the purified LpxH protein.

-

Incubate the protein with a molar excess of this compound to form the LpxH-inhibitor complex.

-

Screen for crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the protein-inhibitor complex with a variety of precipitant solutions.

-

Optimize the initial crystallization "hits" to obtain well-diffracting single crystals.

-

-

X-ray Diffraction Data Collection:

-

Mount a suitable crystal and cryo-cool it in liquid nitrogen.

-

Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).

-

Collect the diffraction pattern as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the "phase problem" using methods like molecular replacement (if a similar structure is known) or experimental phasing.

-

Build an atomic model of the LpxH-inhibitor complex into the resulting electron density map.

-

Refine the model to improve its fit to the experimental data and to ensure it has good stereochemistry.

-

-

Structural Analysis:

-

Analyze the final structure to identify the specific amino acid residues in LpxH that interact with this compound.

-

This provides a detailed understanding of the binding mode and the basis for the inhibitor's potency and selectivity.

-

References

- 1. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

JH-Lph-33 as a UDP-2,3-diacylglucosamine pyrophosphate hydrolase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JH-Lph-33, a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a critical enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria, making it a promising target for novel antibiotics. This document details the mechanism of action of this compound, presents its inhibitory and antibacterial activity, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to LpxH and the Raetz Pathway

Gram-negative bacteria are characterized by an outer membrane that serves as a protective barrier. A key component of this membrane is lipopolysaccharide (LPS), with its hydrophobic anchor, lipid A, being essential for bacterial viability. The biosynthesis of lipid A occurs via the Raetz pathway, a series of enzymatic steps that are highly conserved among many pathogenic Gram-negative bacteria.

LpxH, a UDP-2,3-diacylglucosamine pyrophosphate hydrolase, catalyzes the fourth step in this pathway: the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (Lipid X) and uridine monophosphate (UMP). The inhibition of LpxH disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates and ultimately, bacterial cell death. This makes LpxH a compelling target for the development of new antibiotics to combat multidrug-resistant Gram-negative infections.

This compound: A Potent Sulfonyl Piperazine LpxH Inhibitor

This compound is a sulfonyl piperazine analog that has been identified as a potent inhibitor of LpxH.[1][2] It was developed through a rational design approach based on a preceding compound, AZ1.[3][4] Nuclear Magnetic Resonance (NMR) studies of AZ1 bound to LpxH revealed two distinct conformations, suggesting the presence of an additional binding pocket.[4] This insight led to the design of this compound, which incorporates a chloro-substitution at the meta-position of the trifluoromethyl-substituted phenyl ring of AZ1.[4] This modification resulted in a significant enhancement of its inhibitory potency against LpxH.[3][4]

Mechanism of Action

This compound acts as a competitive inhibitor of LpxH.[5] It binds to the enzyme and blocks the active site, preventing the hydrolysis of the substrate UDP-DAGn.[3] Crystal structure analysis has confirmed the binding mode of this compound within a hydrophobic pocket of LpxH.[4][6] By inhibiting LpxH, this compound effectively halts the Raetz pathway, disrupting the formation of the bacterial outer membrane.

Signaling Pathway

The following diagram illustrates the Raetz pathway for lipid A biosynthesis and the point of inhibition by this compound.

Caption: Inhibition of LpxH by this compound in the Raetz Pathway.

Quantitative Data

The inhibitory and antibacterial activities of this compound have been quantified through various assays. The following table summarizes the key data points and provides a comparison with its precursor, AZ1, and other more recently developed analogs.

| Compound | Target Enzyme/Bacterium | Assay Type | Value | Reference |

| This compound | K. pneumoniae LpxH | IC50 | 0.026 µM | [1] |

| This compound | E. coli LpxH | IC50 | 0.046 µM | [1] |

| This compound | K. pneumoniae | MIC | 0.66 µg/mL | [1] |

| This compound | E. coli | MIC | >64 µg/mL | [1] |

| AZ1 | K. pneumoniae LpxH | IC50 | ~0.360 µM (360 nM) | [6] |

| AZ1 | K. pneumoniae | MIC | >64 µg/mL | [6] |

| JH-Lph-92 | K. pneumoniae LpxH | IC50 | 0.0046 µM (4.6 nM) | [6] |

| JH-Lph-97 | K. pneumoniae LpxH | IC50 | 0.0076 µM (7.6 nM) | [6] |

| JH-Lph-106 | K. pneumoniae LpxH | IC50 | 0.000044 µM (0.044 nM) | [6] |

| JH-Lph-106 | E. coli LpxH | IC50 | 0.000058 µM (0.058 nM) | [6] |

| JH-Lph-107 | K. pneumoniae & E. coli LpxH | IC50 | 0.00013 µM (0.13 nM) | [6] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

LpxH Inhibition Assay (LpxE-Coupled Malachite Green Assay)

This assay determines the inhibitory activity of compounds against LpxH by measuring the release of phosphate.

Principle: LpxH hydrolyzes UDP-DAGn to Lipid X and UMP. A coupling enzyme, LpxE, then dephosphorylates Lipid X, releasing inorganic phosphate, which is detected colorimetrically using a malachite green-based reagent.

Materials:

-

Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)

-

Purified LpxE enzyme

-

Substrate: UDP-2,3-diacylglucosamine (UDP-DAGn)

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT

-

This compound and other test inhibitors dissolved in DMSO

-

Malachite Green Reagent

-

96-well microplates

Procedure:

-

Prepare two reaction mixtures.

-

Mixture 1 (Substrate Mix): Assay buffer containing 100 µM UDP-DAGn.

-

Mixture 2 (Enzyme/Inhibitor Mix): Assay buffer containing LpxH (e.g., 10 ng/mL for K. pneumoniae LpxH) and the desired concentration of the inhibitor (e.g., this compound).

-

-

Pre-incubate both mixtures separately at 37°C for 10 minutes.

-

To initiate the reaction, add an equal volume of Mixture 2 to Mixture 1 in the wells of a 96-well plate.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.

-

After a color development period (e.g., 15 minutes), measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

-

The IC50 value is determined by fitting the dose-response curve of the percentage of inhibition versus the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: Bacteria are cultured in the presence of serial dilutions of the inhibitor. The MIC is the lowest concentration at which no visible growth is observed.

Materials:

-

Bacterial strains (e.g., K. pneumoniae, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

This compound and other test inhibitors dissolved in DMSO

-

96-well microplates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (optional, for viability confirmation)

Procedure:

-

Prepare a bacterial inoculum from an overnight culture, diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Prepare serial dilutions of this compound in the 96-well plates.

-

Add the bacterial inoculum to each well containing the inhibitor dilutions. Include positive (no inhibitor) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration of the compound that completely inhibits bacterial growth.

-

(Optional) Add MTT solution to the wells and incubate further to assess bacterial viability. A color change indicates viable bacteria.

Cytotoxicity Assay

While a specific protocol for this compound cytotoxicity has not been detailed in the reviewed literature, a general protocol for assessing the cytotoxicity of related compounds against human cell lines such as HEK293 (human embryonic kidney) and HepG2 (human liver cancer) is described below. A derivative, JH-LPH-107, has been reported to have no significant cytotoxicity against these cell lines at concentrations greater than 100-fold its MIC.

Principle: The viability of human cell lines is measured after exposure to various concentrations of the test compound. Common readouts include metabolic activity (e.g., MTT or resazurin reduction) or membrane integrity (e.g., LDH release).

Materials:

-

HEK293 or HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

MTT or other viability assay reagent

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

Perform the viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then measure absorbance).

-

Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the CC50 (50% cytotoxic concentration) value.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for screening LpxH inhibitors and the logical relationship of this compound's design and mechanism.

Caption: Workflow for the discovery and evaluation of LpxH inhibitors.

Caption: Design rationale and mechanism of action for this compound.

Conclusion

This compound represents a significant advancement in the development of LpxH inhibitors as a novel class of antibiotics against Gram-negative bacteria. Its rational design, based on structural and dynamic insights from its precursor, has led to a compound with potent enzymatic inhibition and promising antibacterial activity. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working in this critical area of antimicrobial discovery. Further optimization of the sulfonyl piperazine scaffold, as demonstrated by more recent analogs, continues to highlight the potential of targeting LpxH to address the growing threat of antibiotic resistance.

References

- 1. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of LpxH in Gram-negative Bacteria Lipid A Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is essential for their viability and a potent elicitor of the host immune response. The biosynthesis of lipid A, known as the Raetz pathway, involves a series of enzymatic steps, each representing a potential target for novel antibiotics. This technical guide provides an in-depth examination of UDP-2,3-diacylglucosamine pyrophosphatase (LpxH), a key enzyme that catalyzes the fourth step in this critical pathway. We will explore its enzymatic function, structure, and significance as a promising target for the development of new therapeutics against multidrug-resistant Gram-negative pathogens. This document details the methodologies for key experimental assays, presents quantitative data on LpxH kinetics and inhibition, and provides visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction: The Significance of Lipid A and the Raetz Pathway

Gram-negative bacteria are characterized by an outer membrane that serves as a formidable barrier against many antibiotics. A major component of this membrane is lipopolysaccharide (LPS), which is anchored by lipid A. The synthesis of lipid A is indispensable for the survival of most Gram-negative bacteria, making the enzymes involved in its production attractive targets for antimicrobial drug development. The biosynthesis of lipid A in Escherichia coli is a well-characterized nine-step process known as the Raetz pathway.

LpxH: A Pivotal Enzyme in Lipid A Synthesis

LpxH, a UDP-2,3-diacylglucosamine hydrolase, is a peripheral membrane protein that plays a crucial role in the Raetz pathway. It catalyzes the fourth step of lipid A biosynthesis, which is the hydrolysis of the pyrophosphate bond of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and uridine monophosphate (UMP). This reaction is considered the first membrane-associating step of the pathway. The essentiality of LpxH for the growth of bacteria like E. coli has been demonstrated, as strains lacking a functional lpxH gene are non-viable.

Enzymatic Mechanism and Structure

LpxH belongs to the calcineurin-like phosphoesterase (CLP) superfamily of metalloenzymes. Its catalytic activity is dependent on a di-manganese (Mn²⁺) cluster located in the active site. The enzyme catalyzes the attack of a water molecule on the alpha-phosphate of UDP-DAGn, leading to the cleavage of the pyrophosphate bond.

Structurally, LpxH features a core CLP architecture with a unique insertion "lid" domain. The active site is situated between this lid and the core domain. The 2-N-linked acyl chain of the substrate is buried within a hydrophobic chamber, while the 3-O-linked acyl chain is more solvent-exposed.

Functional Orthologs: LpxI and LpxG

Interestingly, the hydrolysis of UDP-DAGn is not universally catalyzed by LpxH across all Gram-negative bacteria. In α-proteobacteria, this function is carried out by LpxI, while in Chlamydiae, the enzyme responsible is LpxG. These three enzymes are functional orthologs, meaning they perform the same function but are structurally and mechanistically distinct and do not coexist in the same organism. LpxH is the most prevalent, found in approximately 70% of Gram-negative bacteria, including many clinically significant pathogens.

LpxH as a Novel Antibiotic Target

The essential nature of LpxH and its conservation among a wide range of pathogenic Gram-negative bacteria make it an attractive target for the development of new antibiotics. Inhibition of LpxH not only halts the production of lipid A, which is vital for bacterial survival, but also leads to the accumulation of the toxic intermediate UDP-DAGn in the inner membrane, providing an additional mechanism of bacterial killing.

Several classes of LpxH inhibitors have been investigated, with sulfonyl piperazine compounds showing particular promise. These inhibitors bind to the hydrophobic acyl-chain binding chamber of LpxH, preventing the substrate from accessing the active site. Structure-activity relationship (SAR) studies are ongoing to optimize the potency and pharmacokinetic properties of these compounds.

Quantitative Data on LpxH

The following tables summarize the kinetic parameters of LpxH from different Gram-negative species and the inhibitory constants for selected compounds.

Table 1: Kinetic Parameters of LpxH

| Bacterial Species | KM (μM) for UDP-DAGn | Vmax (μmol/min/mg) | Reference |

| Escherichia coli | 61.7 | Not explicitly stated | |

| Klebsiella pneumoniae | 68.1 ± 6.7 | 554.1 ± 51.0 | |

| Haemophilus influenzae | 487 ± 113 (for Mn²⁺) | Not explicitly stated |

Table 2: Inhibition of LpxH by Sulfonyl Piperazine Compounds

| Compound | Target LpxH | Ki (nM) | IC50 (nM) | Reference |

| AZ1 | K. pneumoniae | ~145 | - | |

| JH-LPH-33 (9) | K. pneumoniae | ~10 | - | |

| JH-LPH-45 (8) | K. pneumoniae | 7.3 | 18 | |

| JH-LPH-50 (13) | K. pneumoniae | 3.1 | 7.7 | |

| JH-LPH-106 | E. coli & K. pneumoniae | 0.02 - 0.05 | - | |

| JH-LPH-107 | E. coli & K. pneumoniae | 0.02 - 0.05 | - | |

| EBL-3647 | E. coli | 1.7 | 2.2 | |

| EBL-3599 | E. coli | 2.6 | 3.5 |

Experimental Protocols

Detailed methodologies for the purification of LpxH and the assessment of its enzymatic activity are crucial for research and drug development efforts.

Recombinant LpxH Purification

LpxH is a peripheral membrane protein and its purification often requires detergents to ensure solubility and stability. A common strategy involves the overexpression of a His-tagged LpxH fusion protein in E. coli.

Protocol: Purification of His-tagged LpxH

-

Cell Lysis: Resuspend E. coli cells overexpressing His-tagged LpxH in a lysis buffer (e.g., 50 mM HEPES pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, DNase I, and protease inhibitors). Lyse the cells using a French press or sonication.

-

Solubilization: Add a detergent, such as Triton X-100, to the cell lysate to a final concentration of 1% (w/v) and incubate on ice to solubilize membrane-associated proteins.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with a buffer containing a low concentration of detergent.

-

Washing: Wash the column extensively with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged LpxH protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

Tag Cleavage (Optional): If a cleavable His-tag is used, the tag can be removed by incubation with a specific protease (e.g., TEV protease).

-

Further Purification (Optional): Additional purification steps, such as ion-exchange chromatography or size-exclusion chromatography, can be performed to achieve higher purity.

-

Protein Concentration and Storage: Concentrate the purified protein and store it in a suitable buffer containing a cryoprotectant (e.g., glycerol) at -80°C.

LpxH Enzymatic Assays

The activity of LpxH can be measured using either a traditional radiolabel-based assay or a more modern, non-radioactive coupled enzyme assay.

This assay relies on a radiolabeled substrate, [β-³²P]UDP-DAGn, to monitor the formation of the product, lipid X.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing HEPES buffer (pH 8.0), BSA, Triton X-100, MnCl₂, UDP-DAGn, and [β-³²P]UDP-DAGn.

-

Enzyme Addition: Initiate the reaction by adding the purified LpxH enzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Quenching: Stop the reaction by adding a solution like acidic methanol.

-

TLC Separation: Spot the reaction mixture onto a silica TLC plate and develop the plate in a chloroform/methanol/water/acetic acid solvent system.

-

Autoradiography: Expose the dried TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled substrate and product.

-

Quantification: Quantify the conversion of substrate to product using densitometry.

This is a safer and more high-throughput friendly colorimetric assay. It couples the LpxH reaction to a second enzymatic reaction catalyzed by the lipid A 1-phosphatase LpxE. LpxE removes the 1-phosphate from the LpxH product, lipid X, releasing inorganic phosphate (Pi), which is then detected using the malachite green reagent.

Protocol:

-

LpxH Reaction:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), BSA, Triton X-100, MnCl₂, DTT, and the LpxH inhibitor (if screening).

-

Add the substrate, UDP-DAGn, to the mixture.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding purified LpxH enzyme.

-

Incubate at 37°C for a specific time.

-

-

LpxH Quenching and LpxE Reaction:

-

Stop the LpxH reaction by adding EDTA to chelate the Mn²⁺ ions.

-

Add purified Aquifex aeolicus LpxE to the quenched reaction mixture.

-

Incubate at 37°C to allow for the complete hydrolysis of lipid X to release inorganic phosphate.

-

-

Colorimetric Detection:

-

Stop the LpxE reaction by adding formic acid.

-

Add the malachite green reagent.

-

Incubate at room temperature for color development.

-

Measure the absorbance at 620 nm using a plate reader.

-

The amount of inorganic phosphate released is proportional to the LpxH activity and can be quantified using a phosphate standard curve.

-

Visualizations

The following diagrams illustrate the lipid A synthesis pathway and the workflow of the LpxE-coupled malachite green assay.

An In-depth Technical Guide to JH-Lph-33: A Potent LpxH Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of JH-Lph-33, a novel antibiotic candidate. The information is intended for researchers, scientists, and drug development professionals working on novel antibacterial agents.

Core Chemical Structure and Properties

This compound is a sulfonyl piperazine analog that has demonstrated significant promise as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH).[1] This enzyme is a critical component in the lipid A biosynthesis pathway in many Gram-negative bacteria.[2][3][4][5] The chemical structure of this compound represents an advancement from its parent compound, AZ1, achieved through strategic chemical modifications to enhance its inhibitory activity.[2][6] Specifically, the design of this compound involved the addition of a chloro-substitution at the meta-position, a modification that dramatically improved its potency compared to AZ1.[3][6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, calculated using the Chemistry Development Kit (CDK).[7] These properties are crucial for assessing the compound's "drug-likeness" according to Lipinski's Rule of Five.

| Property | Value | Reference |

| Molecular Weight | 487.92 | [7] |

| XLogP | 1.89 | [7] |

| Hydrogen Bond Acceptors | 6 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Rotatable Bonds | 5 | [7] |

| Topological Polar Surface Area | 69.31 Ų | [7] |

| Lipinski's Rules Broken | 0 | [7] |

Mechanism of Action and Biological Activity

This compound exerts its antibiotic effect by targeting LpxH, an essential enzyme in the Raetz pathway of lipid A biosynthesis.[3][6] Lipid A is a crucial component of the outer membrane of Gram-negative bacteria, and its synthesis is vital for their survival.[3][8] By inhibiting LpxH, this compound disrupts this pathway, leading to the accumulation of toxic intermediates and ultimately bacterial cell death.[2]

The diagram below illustrates the Raetz pathway and the specific point of inhibition by this compound.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against LpxH from key Gram-negative pathogens and significant antibiotic activity.

| Target | Metric | Value | Reference |

| Klebsiella pneumoniae LpxH | IC₅₀ | 0.026 µM | [1] |

| Escherichia coli LpxH | IC₅₀ | 0.046 µM | [1] |

| Klebsiella pneumoniae 10031 | MIC | 1.6 µg/mL | [3][6] |

| Escherichia coli | MIC | >64 µg/mL | [1] |

Experimental Protocols

Detailed experimental procedures are essential for the evaluation of novel antibiotic candidates. The following sections outline the general methodologies for the synthesis and biological evaluation of this compound, based on published literature.[4][5]

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, building upon the sulfonyl piperazine scaffold of its precursor, AZ1.[3][6] Key steps involve the strategic introduction of a chloro-substitution at the meta-position of the phenyl ring to enhance potency.[3] For a detailed, step-by-step synthesis protocol, readers are directed to the primary literature.[4][5]

LpxH Inhibition Assay

The inhibitory activity of this compound against LpxH is typically determined using a biochemical assay that measures the enzymatic hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn).

Minimum Inhibitory Concentration (MIC) Determination

The antibiotic activity of this compound against whole bacterial cells is quantified by determining the Minimum Inhibitory Concentration (MIC). This is typically performed using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Conclusion and Future Directions

This compound is a potent inhibitor of LpxH with significant antibiotic activity against clinically relevant Gram-negative pathogens like Klebsiella pneumoniae.[1][6] Its development from the parent compound AZ1 demonstrates the success of a structure-guided design approach.[2] Further research and development of this compound and its analogs could lead to a new class of antibiotics to combat multidrug-resistant Gram-negative infections.[4][5][8] The favorable physicochemical properties and potent in vitro activity make this compound an excellent lead compound for further preclinical and clinical development.[7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. | Chemistry [chem.duke.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of the LpxH Inhibitor JH-Lph-33 from AZ1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the discovery of novel antibiotics targeting unexploited bacterial pathways. The lipid A biosynthesis pathway, essential for the integrity of the Gram-negative outer membrane, offers a promising source of new drug targets. LpxH, a conserved enzyme in this pathway, has been identified as a key target. This technical guide provides an in-depth overview of the discovery and development of JH-Lph-33, a potent LpxH inhibitor, from its predecessor, AZ1. This document details the quantitative improvements in inhibitory activity, the experimental protocols utilized in its development, and the underlying molecular interactions that guided its design.

Introduction: Targeting the Lipid A Biosynthesis Pathway

Gram-negative bacteria are characterized by an outer membrane that serves as a formidable barrier to many antibiotics. A critical component of this membrane is lipopolysaccharide (LPS), which is anchored by lipid A. The biosynthesis of lipid A occurs via the Raetz pathway, a series of enzymatic steps essential for bacterial viability.[1][2][3] Inhibition of this pathway not only halts the production of a vital structural component but can also lead to the accumulation of toxic intermediates, resulting in bacterial cell death.

The enzyme UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH) catalyzes a crucial step in the Raetz pathway.[1][2] Its conservation across many pathogenic Gram-negative species and the absence of a human homolog make it an attractive target for the development of new antibiotics.

From AZ1 to this compound: A Structure-Guided Drug Discovery Approach

The initial lead compound, AZ1, a sulfonyl piperazine derivative, was identified as an inhibitor of LpxH. While showing promise, AZ1 exhibited weak antibiotic activity against wild-type Klebsiella pneumoniae and certain strains of Escherichia coli.[4] To enhance its potency, a structure-guided drug discovery approach was employed, leveraging insights from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR studies of AZ1 in complex with K. pneumoniae LpxH revealed that the inhibitor could adopt two distinct conformations in the enzyme's binding pocket. This dynamic behavior provided a critical insight for the rational design of more potent analogs. It was hypothesized that modifying the structure of AZ1 to favor the more stable and inhibitory conformation would lead to enhanced activity.

This led to the design and synthesis of this compound, an analog of AZ1 featuring an additional chloro-substitution at the meta-position of the phenyl ring. This modification was predicted to stabilize the desired binding conformation and improve interactions within the LpxH active site.[4][5]

Data Presentation: Quantitative Comparison of AZ1 and this compound

The development of this compound resulted in a significant improvement in both enzymatic inhibition and antibacterial activity compared to the parent compound, AZ1. The following tables summarize the key quantitative data.

Table 1: In Vitro LpxH Enzymatic Inhibition

| Compound | Target Enzyme | IC50 (µM) |

| AZ1 | E. coli LpxH | 0.147 |

| This compound | E. coli LpxH | 0.046 |

| AZ1 | K. pneumoniae LpxH | ~1.0 (75% inhibition) |

| This compound | K. pneumoniae LpxH | 0.026 |

Table 2: Minimum Inhibitory Concentration (MIC) Against Gram-Negative Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) |

| AZ1 | K. pneumoniae (ATCC 10031) | >64 |

| This compound | K. pneumoniae (ATCC 10031) | 1.6 |

| AZ1 | E. coli (Wild-Type) | >64 |

| This compound | E. coli (Wild-Type) | >64 |

| AZ1 | E. coli (Efflux-deficient, ΔtolC) | Not explicitly stated, but active |

| This compound | E. coli (Efflux-deficient, with PMBN) | 0.66 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the coupling of a substituted phenyl piperazine intermediate with 1-acetyl-5-indolinesulfonyl chloride. While the exact, detailed protocol from a specific publication's supplementary materials is not provided here, the general procedure is as follows:

General Procedure:

-

Preparation of 1-(3-chloro-5-(trifluoromethyl)phenyl)piperazine: This intermediate is synthesized from commercially available starting materials.

-

Preparation of 1-acetyl-5-indolinesulfonyl chloride: This reagent is also prepared from commercially available indoline.

-

Coupling Reaction: An equimolar amount of 1-(3-chloro-5-(trifluoromethyl)phenyl)piperazine and 1-acetyl-5-indolinesulfonyl chloride are reacted in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography.

-

Purification: The crude product is purified using column chromatography on silica gel to yield the final compound, 1-(5-((4-(3-chloro-5-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)-2,3-dihydro-1H-indol-1-yl)ethan-1-one (this compound).

-

Characterization: The structure and purity of the final compound are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

LpxH Enzymatic Assay

The inhibitory activity of compounds against LpxH is determined using a coupled-enzyme assay.

Protocol:

-

Reaction Mixtures: Two separate reaction mixtures are prepared.

-

Mixture A (Substrate): Contains 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO, and 200 µM of the LpxH substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).

-

Mixture B (Enzyme and Inhibitor): Contains the same buffer components as Mixture A, but with the LpxH enzyme (10-20 ng/mL) and the test inhibitor at various concentrations.

-

-

Pre-incubation: Both mixtures are pre-incubated separately at 37°C for 10 minutes.

-

Reaction Initiation: The reaction is initiated by adding an equal volume of Mixture B to Mixture A. The final concentration of the substrate is 100 µM.

-

Detection: The production of UMP, a product of the LpxH reaction, is monitored using a coupled assay with the enzyme LpxE, which in turn is coupled to a malachite green-based phosphate detection method. The absorbance is measured at a wavelength of 620 nm.

-

Data Analysis: The initial reaction rates are determined, and the IC50 values are calculated by fitting the dose-response data to a standard sigmoidal curve.

NMR Spectroscopy for Ligand Binding Analysis

Solution NMR spectroscopy was used to investigate the binding mode and dynamics of AZ1 with LpxH.

Protocol:

-

Protein Preparation: Isotopically labeled (e.g., 15N-labeled) K. pneumoniae LpxH is expressed in E. coli grown in minimal media supplemented with 15NH4Cl as the sole nitrogen source. The protein is then purified to homogeneity.

-

Sample Preparation: A solution of the labeled LpxH protein is prepared in a suitable NMR buffer. The inhibitor (AZ1) is then titrated into the protein solution.

-

NMR Data Acquisition: A series of two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra are recorded at each titration point. These spectra show a peak for each backbone amide proton-nitrogen pair in the protein.

-

Data Analysis: Changes in the chemical shifts and intensities of the peaks in the HSQC spectra upon addition of the inhibitor are monitored. Significant chemical shift perturbations indicate that the corresponding amino acid residues are in or near the inhibitor binding site. The appearance of a second set of peaks for some residues can indicate the presence of a second bound conformation of the ligand.

X-ray Crystallography for Structural Determination

The three-dimensional structure of LpxH in complex with inhibitors is determined by X-ray crystallography.

Protocol:

-

Protein Expression and Purification: A construct of K. pneumoniae LpxH is overexpressed in E. coli and purified to a high degree of purity and homogeneity using affinity and size-exclusion chromatography.

-

Crystallization: The purified LpxH protein is mixed with the inhibitor (e.g., AZ1 or this compound) and set up for crystallization trials using vapor diffusion methods (hanging or sitting drop). Various crystallization screens are tested to find conditions that yield well-diffracting crystals.

-

Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known LpxH structure as a search model. The model is then refined against the experimental data to obtain the final high-resolution structure of the LpxH-inhibitor complex.

Mandatory Visualizations

Signaling Pathway

Caption: The Raetz Pathway for Lipid A Biosynthesis and LpxH Inhibition.

Experimental Workflows

Caption: Synthetic Workflow for this compound.

Caption: LpxH Enzymatic Assay Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

JH-Lph-33 Target Specificity for Bacterial LpxH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity of JH-Lph-33, a potent inhibitor of the bacterial enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a crucial enzyme in the Raetz pathway of lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria, making it an attractive target for the development of novel antibiotics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Inhibition Data

This compound demonstrates potent and specific inhibition of LpxH across various Gram-negative bacterial species. Its inhibitory activity has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Compound | Target Enzyme | Bacterial Species | IC50 (µM) | Ki (nM) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| This compound | LpxH | Klebsiella pneumoniae | 0.026[1] | ~10[2] | 1.6[1] |

| This compound | LpxH | Escherichia coli | 0.046[1] | >64 (>64 with 10 µg/mL PMBN)[1][2] | |

| AZ1 (precursor) | LpxH | Klebsiella pneumoniae | 0.36[1] | ~145[2] | >64[2] |

| AZ1 (precursor) | LpxH | Escherichia coli | 0.14[1] | ||

| JH-Lph-28 | LpxH | Klebsiella pneumoniae | 0.11[1] | 2.8[1] | |

| JH-Lph-28 | LpxH | Escherichia coli | 0.083[1] |

Mechanism of Action and Binding Mode

This compound acts as a competitive inhibitor of LpxH.[2] Structural studies, including X-ray crystallography and solution NMR, have elucidated its binding mode.[2][3][4] this compound was rationally designed based on the structure of a precursor compound, AZ1.[3][4][5] Analysis of AZ1 bound to LpxH revealed two distinct conformations due to the ring flipping of a trifluoromethyl-substituted phenyl ring.[2][3] This led to the design of this compound, which incorporates a chlorine atom at the meta-position.[2][3] This substitution stabilizes one of the conformations, leading to a significant enhancement in potency.[2][3][4] The chloro group of this compound occupies a hydrophobic pocket that would otherwise be filled by the terminal methyl group of the 2-N-acyl chain of the natural substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).[2][3][4]

Signaling Pathway: The Raetz Pathway of Lipid A Biosynthesis

LpxH is the fourth enzyme in the essential Raetz pathway, which is responsible for the biosynthesis of Lipid A, the hydrophobic anchor of LPS in the outer membrane of Gram-negative bacteria.[2][4] Inhibition of LpxH disrupts this pathway, leading to the accumulation of toxic intermediates and ultimately bacterial cell death.[2][6]

Caption: The Raetz Pathway for Lipid A Biosynthesis and the Site of LpxH Inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies used to characterize the interaction between this compound and bacterial LpxH.

LpxH Enzymatic Activity Assay (LpxE-coupled)

This assay measures the activity of LpxH by coupling its reaction to a subsequent enzymatic step that can be easily monitored.

Principle: LpxH hydrolyzes UDP-DAGn to produce Lipid X and UMP. The production of Lipid X is then detected in a coupled reaction.

Protocol:

-

Reaction Mixture Preparation: Prepare two reaction mixtures.

-

Mixture A (Substrate): 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO, and 100 µM UDP-DAGn.[7]

-

Mixture B (Enzyme and Inhibitor): 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO, LpxH enzyme (5-50 ng/mL depending on the bacterial source), and the desired concentration of this compound.[7]

-

-

Pre-incubation: Pre-incubate both mixtures separately at 37°C for 10 minutes.[7]

-

Reaction Initiation: Initiate the reaction by adding an equal volume of Mixture B to Mixture A.[7]

-

Incubation: Incubate the reaction at 37°C.

-

Detection: The product, Lipid X, is then quantified. This can be achieved using various methods, including radiolabeling of the substrate and subsequent detection of the radiolabeled product by thin-layer chromatography and autoradiography.

Caption: Workflow for the LpxH Enzymatic Activity Assay.

Colorimetric Malachite Green Assay

This assay provides a non-radioactive method to determine LpxH activity by quantifying the release of inorganic pyrophosphate (PPi), which is subsequently hydrolyzed to phosphate.

Principle: LpxH activity releases UMP and leaves the pyrophosphate group on the sugar. A subsequent enzymatic step is required to release inorganic phosphate, which is then detected colorimetrically using malachite green.

Protocol:

-

Reaction Setup: The initial enzymatic reaction is set up similarly to the LpxE-coupled assay, containing LpxH, UDP-DAGn, and the inhibitor in an appropriate buffer.

-

Phosphate Release: After the LpxH reaction, an inorganic pyrophosphatase is added to hydrolyze the released PPi into two molecules of inorganic phosphate.

-

Color Development: A malachite green reagent is added to the reaction mixture. This reagent forms a colored complex with inorganic phosphate.

-

Measurement: The absorbance of the colored complex is measured using a spectrophotometer, typically around 620-660 nm. The amount of phosphate detected is proportional to the LpxH activity.

Biophysical Characterization of Binding

4.3.1. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][9][10]

Principle: ITC measures the heat change that occurs when a ligand (this compound) is titrated into a solution containing the protein (LpxH).

Protocol:

-

Sample Preparation:

-

Dialyze both the LpxH protein and the this compound compound extensively against the same buffer to minimize buffer mismatch effects.[10]

-

Degas the solutions to prevent air bubbles.

-

Accurately determine the concentrations of both protein and ligand.

-

-

ITC Experiment:

-

Load the LpxH solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.

-

-

Data Analysis:

4.3.2. Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand.[11][12][13] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[11][12]

Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The midpoint of this transition is the Tm.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the purified LpxH protein, a fluorescent dye (e.g., SYPRO Orange), and either this compound or a vehicle control in a suitable buffer.

-

Thermal Denaturation: Place the samples in a real-time PCR instrument and apply a thermal gradient to gradually increase the temperature.[12]

-

Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment.

-

Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The Tm is determined from the midpoint of the unfolding transition. A shift in Tm (ΔTm) in the presence of the ligand indicates binding.

Caption: Workflow for Biophysical Characterization of this compound Binding to LpxH.

Conclusion

This compound is a potent and specific inhibitor of bacterial LpxH, a key enzyme in the essential Lipid A biosynthesis pathway. Its mechanism of action as a competitive inhibitor has been well-characterized through a combination of enzymatic assays and biophysical techniques. The rational design of this compound, based on structural and dynamic insights from its precursor, highlights a successful strategy for developing novel antibacterial agents. The experimental protocols detailed in this guide provide a framework for the continued investigation of LpxH inhibitors and their potential as next-generation antibiotics against multidrug-resistant Gram-negative pathogens.

References

- 1. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]

- 13. [PDF] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Raetz Pathway and the Essential Enzyme LpxH: A Target for Novel Antibiotics

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the Raetz pathway for lipid A biosynthesis in Gram-negative bacteria, with a specific focus on the crucial enzyme UDP-2,3-diacylglucosamine hydrolase (LpxH). It covers the foundational biochemistry of the pathway, quantitative data on enzyme kinetics and inhibition, and detailed experimental protocols relevant to research and drug discovery in this area.

Introduction: The Raetz Pathway and Its Significance

Gram-negative bacteria are characterized by an outer membrane, the outer leaflet of which is primarily composed of lipopolysaccharide (LPS).[1] LPS is essential for the viability of most Gram-negative bacteria, providing a protective barrier against harmful detergents and certain antibiotics.[1][2] The hydrophobic anchor of LPS is a phosphorylated glycolipid known as lipid A, which is also the active component of endotoxin, capable of eliciting a strong immune response in humans.[1][3]

The biosynthesis of lipid A occurs through a conserved, nine-enzyme pathway known as the Raetz pathway.[4][5] The enzymes in this pathway are highly conserved and generally essential for bacterial survival, making them excellent targets for the development of new antibiotics to combat the growing threat of multidrug-resistant Gram-negative pathogens.[6][7] Among these, LpxH, the fourth enzyme in the pathway, represents a particularly promising target.[3][8] Inhibition of LpxH not only halts the production of lipid A but also leads to the accumulation of toxic metabolic intermediates, providing a dual mechanism of bacterial killing.[2][7]

The Raetz Pathway: A Step-by-Step Overview

The Raetz pathway synthesizes Kdo₂-lipid A, the minimal LPS structure required for the viability of E. coli. The first six enzymes (LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK) are considered essential in most Gram-negative bacteria.[1][9] The pathway begins in the cytoplasm and proceeds through the inner membrane.

-

Step 1: LpxA : The pathway initiates with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) by the acyltransferase LpxA.[1][10]

-

Step 2: LpxC : The product is deacetylated by the zinc-dependent enzyme LpxC, a crucial, irreversible step that commits the substrate to the lipid A pathway.[5][10]

-

Step 3: LpxD : A second acyl chain is added by LpxD to produce UDP-2,3-diacylglucosamine (UDP-DAGn).[1]

-

Step 4: LpxH : The enzyme LpxH, a peripheral membrane enzyme, hydrolyzes the pyrophosphate bond of UDP-DAGn to yield 2,3-diacylglucosamine 1-phosphate (also known as lipid X) and UMP.[11][12]

-

Step 5: LpxB : The disaccharide synthase LpxB condenses one molecule of UDP-DAGn with one molecule of lipid X to form the lipid A disaccharide 1-phosphate.[1][11]

-

Step 6: LpxK : The kinase LpxK phosphorylates the 4'-position of the disaccharide, producing lipid IVA.[5]

-

Steps 7-9 (WaaA, LpxL, LpxM) : Finally, two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues are added by WaaA, followed by the addition of secondary acyl chains by LpxL and LpxM to complete the synthesis of Kdo₂-lipid A.[1][5][13]

Caption: The Raetz pathway for Kdo2-Lipid A biosynthesis in E. coli.

LpxH: A Key Divalent Metal-Dependent Hydrolase

LpxH (UDP-2,3-diacylglucosamine hydrolase) is a peripheral inner membrane enzyme that catalyzes the fourth, essential step in lipid A biosynthesis.[3][12] It belongs to the calcineurin-like phosphoesterase (CLP) superfamily of metalloenzymes.[11][14]

Mechanism and Structure: LpxH catalyzes the hydrolysis of the pyrophosphate bond in UDP-2,3-diacylglucosamine, attacking the alpha-phosphate to produce lipid X and UMP.[2][11][12] Structural and biochemical studies have revealed that LpxH contains a binuclear manganese (Mn²⁺) cluster in its active site, which is crucial for catalysis.[11][14][15] The enzyme features a conserved architecture with a unique insertion lid that contributes to its substrate specificity.[2] While LpxH is the most widespread enzyme for this step, functional orthologs exist, such as LpxI in alpha-proteobacteria and LpxG in Chlamydiae, which are structurally unrelated.[2][3]

Quantitative Analysis of LpxH Activity and Inhibition

Quantitative enzymology is critical for characterizing LpxH function and for evaluating the potency of potential inhibitors. Key parameters include the Michaelis constant (Kₘ), maximal velocity (Vₘₐₓ), and inhibition constants (IC₅₀, Kᵢ).

Table 1: Kinetic Parameters of LpxH This table summarizes the kinetic parameters for LpxH from different Gram-negative species.

| Enzyme Source | Substrate | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) | Reference(s) |

| Klebsiella pneumoniae | UDP-DAGn | 68.1 ± 6.7 | 554.1 ± 51.0 | [16] |

| Escherichia coli | UDP-DAGn | 61.7 | 17.2 | [12] |

Table 2: Potency of Representative LpxH Inhibitors This table presents the inhibition constants for several sulfonyl piperazine-based LpxH inhibitors, demonstrating the progression of inhibitor development.

| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |

| AZ1 | K. pneumoniae LpxH | 18 (at 50 μM substrate) | ~145 | [7][16] |

| JH-LPH-33 | K. pneumoniae LpxH | - | ~10 | [7] |

| JH-LPH-45 (8) | K. pneumoniae LpxH | 18 | 7.3 | [15] |

| JH-LPH-50 (13) | K. pneumoniae LpxH | 7.7 | 3.1 | [15] |

| JH-LPH-106 | E. coli LpxH | 0.058 | 0.02 | [17] |

| JH-LPH-107 | E. coli LpxH | 0.13 | 0.05 | [17] |

Detailed Experimental Protocols

Reproducible and robust assays are fundamental to studying the Raetz pathway and developing inhibitors. Below are methodologies for key experiments.

5.1 LpxH Enzymatic Activity Assay (LpxE-Coupled Assay) This continuous, fluorescence-based assay is commonly used to measure LpxH activity and inhibition. It couples the production of lipid X to the LpxE-catalyzed dephosphorylation of a fluorescent lipid A analog.

-

Principle: LpxH produces lipid X from UDP-DAGn. In a coupled reaction, a phosphatase (LpxE) removes a phosphate from a fluorescently labeled lipid X analog, causing a change in fluorescence that can be monitored in real-time. A more direct method described in recent literature involves two reaction mixtures.[16]

-

Reaction Mixtures:

-

Mixture 1 (Substrate): 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and 200 μM UDP-DAGn substrate.[15][18]

-

Mixture 2 (Enzyme/Inhibitor): The same buffer as Mixture 1, but containing the LpxH enzyme (e.g., 10-20 ng/mL) and 2x the final concentration of the inhibitor.[15][18]

-

-

Procedure:

-

Pre-incubate both mixtures separately at 37°C for 10 minutes.[16]

-

Initiate the reaction by adding an equal volume of Mixture 2 to Mixture 1.[16]

-

The final reaction will contain 100 μM substrate, 1x inhibitor concentration, and the final enzyme concentration.[15]

-

Monitor the reaction progress by measuring the appropriate output (e.g., phosphate release detected by Malachite Green reagent).

-

-

Data Analysis: Initial velocities (v₀) are determined from the linear phase of the reaction progress curves. For inhibition studies, IC₅₀ values are calculated by fitting the dose-response curve of vᵢ/v₀ = 1 / (1 + [I]/IC₅₀).[16] The inhibitor constant (Kᵢ) can be determined using the Cheng-Prusoff equation or by analyzing IC₅₀ values at different substrate concentrations to confirm the mode of inhibition.[16]

5.2 Minimum Inhibitory Concentration (MIC) Assay The MIC assay determines the lowest concentration of a compound that prevents visible bacterial growth.

-

Principle: The broth microdilution method is used to assess the antibiotic activity of a compound against a specific bacterial strain.

-

Procedure:

-

Prepare a series of two-fold dilutions of the inhibitor compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.[16][17]

-

Inoculate each well with a standardized bacterial suspension (e.g., diluted overnight culture to a final OD₆₀₀ of ~0.006).[17][18]

-

Incubate the plates at 37°C for 18-24 hours.[16]

-

The MIC is determined as the lowest compound concentration at which no visible bacterial growth is observed. Growth can be assessed visually or by using a growth indicator like MTT or resazurin.[17][18]

-

5.3 Recombinant LpxH Expression and Purification Obtaining pure, active LpxH is essential for biochemical and structural studies.

-

Cloning: The gene encoding LpxH from the bacterium of interest (e.g., K. pneumoniae) is cloned into an expression vector, often with an affinity tag (e.g., His₁₀-tag) and a solubility-enhancing fusion partner like GB1 to improve protein stability.[16][18]

-

Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced with IPTG when the culture reaches mid-log phase (OD₆₀₀ ≈ 0.5-0.6).[18]

-

Purification:

-

Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed (e.g., by sonication).

-

The lysate is clarified by centrifugation.

-

The supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged LpxH is eluted with an imidazole gradient.

-

If necessary, the affinity tag is cleaved by a specific protease (e.g., TEV protease).

-

Further purification to homogeneity is typically achieved using size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

-

Caption: A generalized workflow for the discovery and development of LpxH inhibitors.

Conclusion and Future Outlook

The Raetz pathway is a cornerstone of Gram-negative bacterial physiology, and its essential enzymes, particularly LpxH, are validated targets for novel antibacterial agents. The unique dual-killing mechanism associated with LpxH inhibition makes it an especially attractive focus for drug development. Foundational research has provided a deep understanding of the pathway's biochemistry, the enzyme's mechanism, and a clear path for inhibitor design. The development of potent, low-nanomolar inhibitors demonstrates the tractability of this target. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to overcome challenges such as bacterial outer membrane permeability and to develop broad-spectrum antibiotics capable of treating infections caused by priority multidrug-resistant pathogens.

References

- 1. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the essential Haemophilus influenzae UDP-diacylglucosamine pyrophosphohydrolase LpxH in lipid A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of recent developments in the gram-negative bacterial UDP-2,3-diacylglucosamine hydrolase (LpxH) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The lipid A assembly pathway: the work of Christian Raetz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. researchgate.net [researchgate.net]

- 14. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 15. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

JH-Lph-33: A Technical Guide to a Novel LpxH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-Lph-33 is a potent, novel sulfonyl piperazine analog that demonstrates significant promise as an antibacterial agent. It functions as an inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a critical enzyme in the lipid A biosynthesis pathway of many Gram-negative bacteria. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

This compound is identified by the CAS Registry Number 2414590-04-6.[1][2][3] Its molecular formula is C21H21ClF3N3O3S, corresponding to a molecular weight of 487.92 g/mol .[1]

| Property | Value | Source |

| CAS Number | 2414590-04-6 | [1][2][3] |

| Molecular Formula | C21H21ClF3N3O3S | [1] |

| Molecular Weight | 487.92 g/mol | [1] |

Mechanism of Action: Targeting the Raetz Pathway

This compound exerts its antibacterial effect by inhibiting LpxH, an essential enzyme in the Raetz pathway, which is responsible for the biosynthesis of lipid A. Lipid A is a crucial component of the outer membrane of most Gram-negative bacteria. By disrupting this pathway, this compound compromises the integrity of the bacterial outer membrane, leading to cell death.

The Raetz pathway is a critical metabolic process for many Gram-negative pathogens. The inhibition of LpxH by this compound is a key step in disrupting this essential pathway.

Caption: Inhibition of the Raetz Pathway by this compound.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against LpxH from key Gram-negative pathogens. It is a more potent analog of the parent compound, AZ1.[4][5]

| Compound | Target | IC50 (µM) | Organism |

| This compound | LpxH | 0.026 | Klebsiella pneumoniae |

| This compound | LpxH | 0.046 | Escherichia coli |

| AZ1 (LpxH-IN-AZ1) | LpxH | 0.36 | Klebsiella pneumoniae |

| AZ1 (LpxH-IN-AZ1) | LpxH | 0.14 | Escherichia coli |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[2][5][6]

Furthermore, this compound exhibits significant antibacterial activity, as demonstrated by its Minimum Inhibitory Concentration (MIC) values.

| Compound | Organism | MIC (µg/mL) |

| This compound | Klebsiella pneumoniae | 0.66 |

| This compound | Klebsiella pneumoniae 10031 | 1.6 |

| AZ1 | Klebsiella pneumoniae 10031 | >64 |

MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its analogs has been described in the scientific literature.[8][9] The general strategy involves a multi-step process. A detailed, step-by-step protocol can be found in the supporting information of the cited publications.

A generalized workflow for the synthesis is outlined below.

Caption: Generalized synthetic workflow for this compound.

LpxH Inhibition Assay

The inhibitory activity of this compound against LpxH is typically determined using an enzyme-coupled assay. A common method involves monitoring the decrease in NADH concentration, which is coupled to the LpxH-catalyzed reaction.

General Protocol:

-

Enzyme Preparation: Recombinant LpxH from the target organism (e.g., K. pneumoniae, E. coli) is expressed and purified.

-

Reaction Mixture: The assay is performed in a buffer containing the LpxH enzyme, its substrate (UDP-2,3-diacylglucosamine), and the coupling enzymes and substrates required for the detection of UMP release.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Data Acquisition: The rate of the reaction is monitored spectrophotometrically by measuring the change in absorbance at 340 nm.

-

IC50 Determination: The IC50 values are calculated by fitting the dose-response data to a suitable equation.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is determined using standard broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

General Protocol:

-

Bacterial Culture: The test organism is grown to a specific optical density in a suitable broth medium.

-

Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a potent inhibitor of LpxH with significant antibacterial activity against Gram-negative pathogens. Its novel mechanism of action, targeting the essential lipid A biosynthetic pathway, makes it a promising candidate for further development in the fight against antibiotic-resistant bacteria. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in this area.

References

- 1. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LpxH-IN-AZ1 | Antibacterial | TargetMol [targetmol.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

JH-Lph-33: A Technical Guide to a Potent LpxH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Lph-33 is a potent, synthetic sulfonyl piperazine analog that has emerged as a significant inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH).[1] This enzyme plays a crucial role in the Raetz pathway of lipid A biosynthesis, an essential process for the formation of the outer membrane of Gram-negative bacteria.[2][3][4] By targeting LpxH, this compound demonstrates promising antibiotic activity, making it a valuable tool for research and a potential lead compound in the development of novel therapeutics against multidrug-resistant Gram-negative pathogens. This guide provides an in-depth overview of the commercial availability, synthesis, mechanism of action, and biological activity of this compound.

Commercial Availability